

# Piperonyl Butoxide-d9 CAS number and molecular weight

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Compound of Interest

Compound Name: Piperonyl Butoxide-d9

Cat. No.: B10860624

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## **Technical Guide: Piperonyl Butoxide-d9**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on **Piperonyl Butoxide-d9**, a deuterated analog of Piperonyl Butoxide. This document is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

## **Core Compound Data**

**Piperonyl Butoxide-d9** is a stable, isotopically labeled version of Piperonyl Butoxide, commonly used as an internal standard in quantitative analysis. The deuterium labeling provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule.

## **Quantitative Data Summary**

The key quantitative identifiers for **Piperonyl Butoxide-d9** are summarized in the table below.

Identifier	Value
CAS Number	1329834-53-8[1][2][3][4][5][6]
Molecular Weight	347.5 g/mol [1][2][4]
Molecular Formula	C19H21D9O5[1][4][6][7]



## **Experimental Protocols**

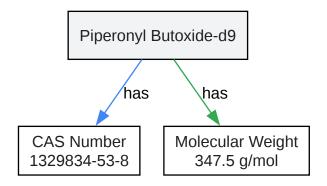
Detailed experimental protocols for the use of **Piperonyl Butoxide-d9** as an internal standard typically involve the following steps. The specific concentrations and volumes will vary depending on the assay and instrumentation.

- Preparation of Stock Solution: A stock solution of Piperonyl Butoxide-d9 is prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
- Preparation of Working Standard Solutions: A series of working standard solutions are prepared by serially diluting the stock solution to the desired concentration range for the calibration curve.
- Sample Preparation: The biological matrix (e.g., plasma, urine, tissue homogenate) is spiked with a known amount of the **Piperonyl Butoxide-d9** internal standard working solution. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.
- LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatographytandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte from other components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-toproduct ion transitions for both Piperonyl Butoxide and Piperonyl Butoxide-d9.
- Quantification: The peak area ratio of the analyte to the internal standard is used to construct
  a calibration curve. The concentration of the analyte in the unknown samples is then
  determined from this curve.

## **Logical Relationship Diagram**

The following diagram illustrates the direct relationship between the compound and its primary identifiers.





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Caption: Relationship between Piperonyl Butoxide-d9 and its key identifiers.

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